Chromatographic Selectivity: RRT vs. Rebamipide API Under Pharmacopoeial HPLC Conditions
In reversed-phase HPLC analysis of rebamipide drug substance and finished dosage forms, the target compound (Rebamipide Impurity 3 HCl) elutes as a fully resolved peak distinct from the rebamipide API peak, enabling its use as a system suitability marker for acid-induced degradation pathways . As an acid hydrolysis product, the compound is generated when rebamipide is exposed to 0.1–1.0 N HCl at elevated temperature, and its retention time relative to rebamipide (RRT) is validated to be within the range of approximately 0.4–0.6 on standard C18 columns .
| Evidence Dimension | HPLC Relative Retention Time (RRT vs. Rebamipide API) |
|---|---|
| Target Compound Data | RRT ~0.4–0.6 (Rebamipide Impurity 3 HCl; C18 column, acidic mobile phase) |
| Comparator Or Baseline | Rebamipide (CAS 119112-21-1; (S)-2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid); RRT = 1.00 |
| Quantified Difference | RRT difference of 0.4–0.6; baseline resolution (Rs > 2.0) achieved under standard conditions |
| Conditions | Reversed-phase HPLC; octadecylsilane (C18) column; acidic aqueous-organic mobile phase; UV detection at 235–280 nm |
Why This Matters
A validated RRT value distinct from the API is mandatory for compendial impurity methods and ICH Q3A qualification thresholds, making this compound the reference standard of choice for acid-stress specificity demonstrations.
